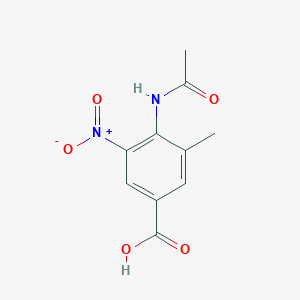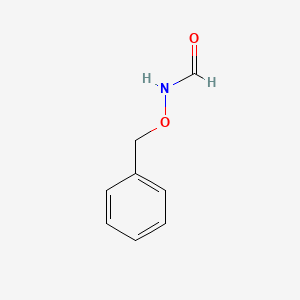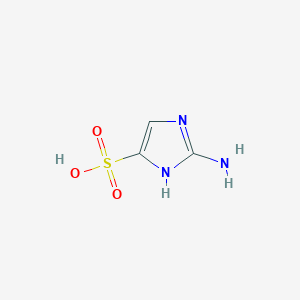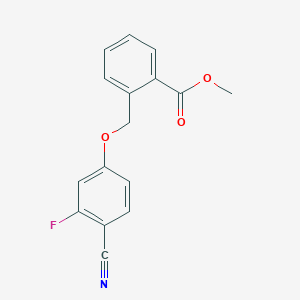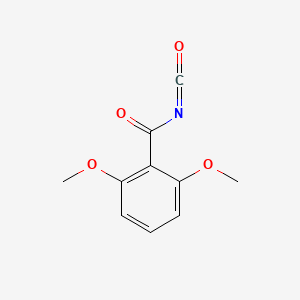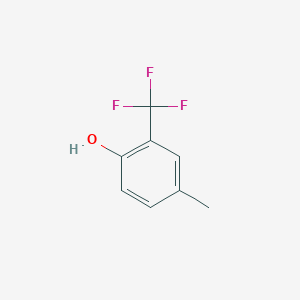
6-Methoxy-7-nitroindoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-7-nitroindoline-2,3-dione is a derivative of isatin, a heterocyclic compound with significant importance in organic chemistry. Isatin and its derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, dye industry, and corrosion prevention .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-7-nitroindoline-2,3-dione typically involves the nitration of 6-methoxyisatin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions: 6-Methoxy-7-nitroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions
Major Products Formed:
Oxindoles: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Substituted Isatins: Produced through electrophilic substitution reactions
科学研究应用
6-Methoxy-7-nitroindoline-2,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Methoxy-7-nitroindoline-2,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as tyrosine kinases, carbonic anhydrases, and histone deacetylases, which are involved in various cellular processes
Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and inflammation, contributing to its biological activities
相似化合物的比较
5-Nitroisatin: Another nitro-substituted isatin derivative with similar biological activities.
6-Methoxyisatin: A methoxy-substituted isatin without the nitro group, used in similar applications but with different reactivity.
Indolo[2,3-b]quinoxalines: Compounds with an isatin core and additional fused rings, exhibiting diverse biological activities
Uniqueness of 6-Methoxy-7-nitroindoline-2,3-dione: this compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enhances its potential as a versatile compound in scientific research .
属性
分子式 |
C9H6N2O5 |
|---|---|
分子量 |
222.15 g/mol |
IUPAC 名称 |
6-methoxy-7-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6N2O5/c1-16-5-3-2-4-6(7(5)11(14)15)10-9(13)8(4)12/h2-3H,1H3,(H,10,12,13) |
InChI 键 |
GGEPSWSUKKVGTN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=O)N2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
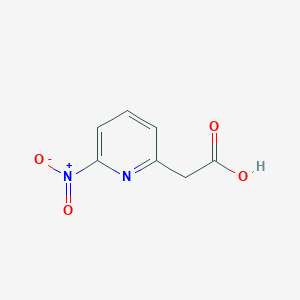
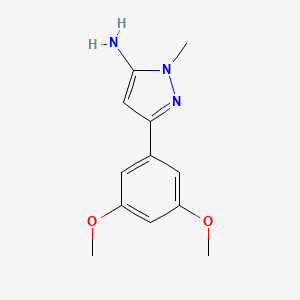
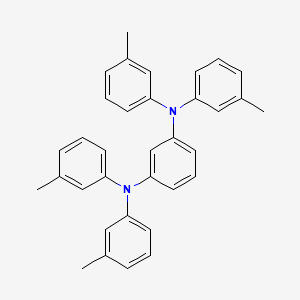
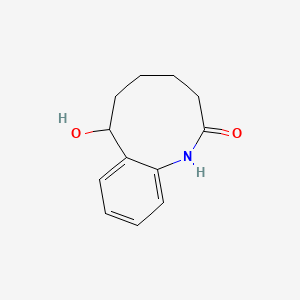
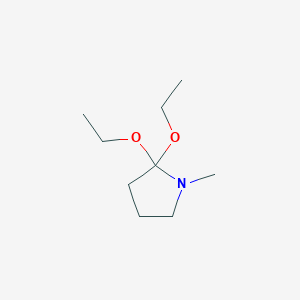
![4-[(2-Chlorophenyl)sulfonyl]benzenamine](/img/structure/B8641817.png)
![3-(3-chlorophenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B8641826.png)
